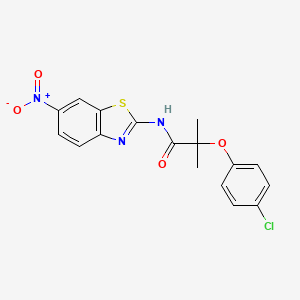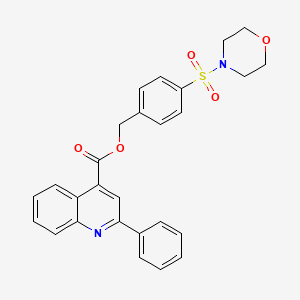
2-(4-chlorophenoxy)-2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, commonly known as NBPT, is a potent urease inhibitor that has gained attention in recent years due to its potential application in agriculture. Urease is an enzyme that catalyzes the hydrolysis of urea, which is a common fertilizer used in agriculture. The hydrolysis of urea leads to the formation of ammonia, which is a volatile compound that can be lost to the atmosphere, reducing the efficiency of the fertilizer. NBPT has been shown to inhibit urease activity, reducing the hydrolysis of urea and increasing the efficiency of the fertilizer.
Mechanism of Action
NBPT inhibits the activity of urease by binding to the active site of the enzyme. Urease contains a nickel ion in its active site, which is essential for its catalytic activity. NBPT binds to the nickel ion, preventing the hydrolysis of urea and the formation of ammonia.
Biochemical and Physiological Effects:
NBPT has been shown to be non-toxic to humans and animals. In vitro studies have shown that NBPT does not affect the growth of human cells or the activity of human enzymes. In animal studies, NBPT has been shown to be rapidly metabolized and excreted from the body, with no accumulation in tissues.
Advantages and Limitations for Lab Experiments
One advantage of using NBPT in lab experiments is its potent urease inhibitory activity. NBPT can be used at low concentrations to inhibit urease activity, reducing the hydrolysis of urea and minimizing the loss of ammonia to the atmosphere. However, one limitation of using NBPT in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of NBPT. One direction is the development of more efficient synthesis methods for NBPT, which can reduce the cost of production. Another direction is the investigation of the potential application of NBPT in other areas, such as wastewater treatment and bioremediation. In addition, further studies are needed to determine the long-term effects of NBPT on soil and plant health, as well as its potential impact on the environment.
Scientific Research Applications
NBPT has been extensively studied for its potential application in agriculture. It has been shown to improve the efficiency of urea fertilizers by reducing the hydrolysis of urea and minimizing the loss of ammonia to the atmosphere. NBPT has also been investigated for its potential to reduce nitrate leaching and improve crop yields. In addition, NBPT has been studied for its potential application in animal feed, as urease inhibitors can reduce the production of ammonia in the digestive tract of animals.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-17(2,25-12-6-3-10(18)4-7-12)15(22)20-16-19-13-8-5-11(21(23)24)9-14(13)26-16/h3-9H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECZZWFPXYGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-[(2-hydroxybenzoyl)amino]isophthalate](/img/structure/B3532232.png)


![N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532244.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B3532261.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3532268.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3532276.png)
![3-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3532303.png)

![9-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B3532329.png)
![1-(2,3-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3532331.png)
![N-(4-acetylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532334.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3532338.png)